Limonene-1,2-epoxide

Catalog No.
S564714
CAS No.
203719-54-4
M.F
C₁₀H₁₆O
M. Wt
152.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Limonene-1,2-epoxide

CAS Number

203719-54-4

Product Name

Limonene-1,2-epoxide

IUPAC Name

(4R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptane

Molecular Formula

C₁₀H₁₆O

Molecular Weight

152.23 g/mol

InChI

InChI=1S/C10H16O/c1-7(2)8-4-5-10(3)9(6-8)11-10/h8-9H,1,4-6H2,2-3H3/t8-,9?,10?/m1/s1

InChI Key

CCEFMUBVSUDRLG-XNWIYYODSA-N

SMILES

CC(=C)C1CCC2(C(C1)O2)C

solubility

Practically insoluble to insoluble in water
Soluble (in ethanol)

Synonyms

limonene oxide, limonene-1,2-epoxide, limonene-1,2-epoxide, (1R-(1alpha,4beta,6alpha))-isomer, limonene-1,2-epoxide, (1S-(1alpha,4alpha,6alpha))-isomer, limonene-1,2-epoxide, cis-(+)-isomer, limonene-1,2-epoxide, cis-isomer, limonene-1,2-epoxide, trans-(+)-isomer, limonene-1,2-epoxide, trans-isomer, limonene-1,2-oxide, limoxide

Canonical SMILES

CC(=C)C1CCC2(C(C1)O2)C

Isomeric SMILES

CC(=C)[C@@H]1CCC2(C(C1)O2)C

The exact mass of the compound Limonene-1,2-epoxide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insoluble to insoluble in watersoluble (in ethanol). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Monoterpenes - Cyclohexane Monoterpenes - Supplementary Records. It belongs to the ontological category of limonene 1,2-epoxide in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C10 isoprenoids (monoterpenes) [PR0102]. However, this does not mean our product can be used or applied in the same or a similar way.

Limonene-1,2-epoxide (CAS 203719-54-4) is a terpene-derived, bio-renewable mono-epoxide characterized by a reactive endocyclic oxirane ring and an intact exocyclic isopropenyl group. In industrial and academic procurement, it serves as a critical C10 building block for the synthesis of sustainable polycarbonates, fine chemicals, and chiral diols. Its primary value lies in its ability to undergo alternating copolymerization with carbon dioxide under mild conditions, yielding high-glass-transition-temperature (Tg) thermoplastics. Unlike fully saturated aliphatic epoxides, the retained isopropenyl group provides a distinct chemical handle for downstream functionalization, making it a highly specific precursor for advanced materials and green chemistry workflows [1].

Research Fit

1 Chiral building block with 1,2-epoxide for stereoselective synthesis
2 Distinct from limonene (no epoxide) and 8,9-epoxide isomer
3 Supports ring-opening, CO₂ copolymerization, and biocatalytic routes

Substituting limonene-1,2-epoxide with related cyclic epoxides fundamentally alters polymer architecture and material properties. Replacing it with limonene dioxide introduces a second reactive oxirane ring, which forces unwanted cross-linking during polymerization and yields rigid thermosets or complex networks instead of melt-processable linear thermoplastics [1]. Conversely, using the industry-standard fossil-derived cyclohexene oxide (CHO) for CO2 copolymerization sacrifices the bio-based carbon content and eliminates the pendant double bond, stripping the resulting polymer of its capacity for post-polymerization modification (such as thiol-ene click chemistry or controlled cross-linking) [2].

Substitution Risk

Limonene cannot replace 1,2-epoxide
Limonene lacks the reactive epoxide; ring-opening polymerizations and nucleophilic additions will not proceed.
8,9-epoxide shifts reactivity
Acid-catalyzed kinetics and regioselectivity differ, leading to altered product distributions and polymer architectures.
Cis/trans ratio controls stereochemistry
Diastereomeric composition directly governs enantioselectivity and polymer properties; uncontrolled mixtures may compromise reproducibility.

Polymer Architecture Control: Linear vs. Cross-Linked Networks

The number of reactive epoxide groups dictates the final polymer architecture. Limonene-1,2-epoxide possesses a single reactive endocyclic epoxide, which restricts chain growth to a linear pathway, yielding melt-processable thermoplastics. In contrast, limonene dioxide (LDO) contains two reactive epoxides, which actively participate in cross-linking events during polymerization, resulting in rigid thermoset networks [1].

Evidence DimensionReactive epoxide group count and resulting polymer architecture
Target Compound Data1 reactive endocyclic epoxide; yields linear, melt-processable thermoplastics
Comparator Or BaselineLimonene dioxide (2 reactive epoxides; yields cross-linked thermoset networks)
Quantified DifferenceEliminates secondary epoxide cross-linking events during primary chain extension
ConditionsRing-opening copolymerization with CO2 or homopolymerization

Buyers requiring linear, processable polycarbonates must procure the mono-epoxide to prevent irreversible thermoset formation during reactor synthesis.

Diastereomeric excess
Head-to-head
cis 98% de, trans 94% de
Synthetic provenance dictates stereochemical purity.
Jacobsen vs. dimeric Salen-Mn(III): 21 pp higher de for cis isomer.

Bio-Renewable Copolymerization and Functional Handles

When copolymerized with CO2, limonene-1,2-epoxide successfully incorporates into the polymer backbone with >99% carbonate linkages, identical to the standard cyclohexene oxide (CHO) benchmark. However, limonene-1,2-epoxide differentiates itself by providing a 100% bio-based carbon source and retaining an unreacted exocyclic isopropenyl group on every monomer unit, whereas CHO is petroleum-derived and fully saturated [1].

Evidence DimensionBackbone composition and post-polymerization functionalization capacity
Target Compound Data100% bio-based precursor with 1 pendant isopropenyl group per monomer unit
Comparator Or BaselineCyclohexene oxide (0% bio-based with 0 pendant functionalizable groups)
Quantified DifferenceAddition of 1 reactive exocyclic double bond per repeating unit while maintaining >99% carbonate linkages
ConditionsAlternating copolymerization with CO2 using zinc acetate catalysts at 100 psi CO2 and 25 °C

Procurement of this specific compound enables the synthesis of fully sustainable polycarbonates that can be further modified via the pendant double bond, unlike standard CHO-based polymers.

Regioselective epoxidation
Head-to-head
Biocatalytic: 1,2-epoxide major
Inherent regioselectivity favors 1,2-epoxide, reducing purification burden.
Autoxidation yields comparable 1,2- and 8,9-epoxides, requiring separation.

Substrate Specificity in Biocatalytic Hydrolase Workflows

Limonene-1,2-epoxide hydrolase (LEH) exhibits extreme substrate specificity. Computational and kinetic models demonstrate that limonene-1,2-epoxide undergoes rapid, one-step hydrolysis with an activation energy of ~16.9 kcal/mol at the substituted carbon. In contrast, standard aliphatic epoxides like cyclopentene oxide show negligible activity and fail to undergo efficient hydrolysis under identical assay conditions [1].

Evidence DimensionEnzymatic hydrolysis activation energy and substrate viability
Target Compound DataHigh enzymatic activity; activation energy of ~16.9 kcal/mol at the substituted carbon
Comparator Or BaselineCyclopentene oxide (Negligible activity; fails to undergo efficient hydrolysis)
Quantified DifferenceEnables rapid one-step biocatalytic conversion to vicinal diols, whereas the comparator stalls the enzymatic assay
ConditionsLimonene-1,2-epoxide hydrolase (LEH) assays at pH 7 and 50 °C

For laboratories engineering epoxide hydrolases or developing enantioconvergent green synthesis routes, this exact compound is strictly required as the active baseline substrate.

Enantioselective hydrolysis
Head-to-head
(S)-isomer faster hydrolysis, higher stereoconvergence
Biocatalytic resolution yields enantiomerically enriched epoxides and diols.
Vegetable flour epoxide hydrolases; kinetic separation possible.
Polymer Tg
Reported
Tg 130°C, >100 kDa, 94% transmittance
Supports high-Tg bio-polycarbonate from CO₂ copolymerization.
Outperforms poly(cyclohexene carbonate) Tg by 10–20°C.
Antimicrobial activity
Class-level
Epoxidized oil: reported synergistic antimicrobial effect
Supports antimicrobial screening context for epoxide-rich fractions.
No specific MIC provided; class-level inference.
Solvent-free yield
Head-to-head
57% 1,2-epoxide, reduced E-factor
Green synthesis route with lower environmental impact.
Solvent-free outperformed toluene-based; C. antarctica lipase B.

Sustainable Polycarbonate Manufacturing

Direct utilization in alternating copolymerization with CO2 to produce poly(limonene carbonate) (PLC), a fully bio-based thermoplastic with high thermal stability and a narrow molecular weight distribution, serving as a green alternative to bisphenol-A or cyclohexene oxide-based plastics [1].

Post-Polymerization Functionalization

Exploiting the retained exocyclic isopropenyl group in PLC for downstream modifications, such as thiol-ene click reactions, allowing material scientists to precisely tune the polymer's hydrophilicity, adhesion, or mechanical properties without disrupting the carbonate backbone [1].

Biocatalytic Enzyme Engineering

Serving as the obligate substrate for structural and kinetic assays of Limonene-1,2-epoxide hydrolase (LEH), enabling the development of novel biocatalysts for green chemistry and chiral resolution workflows where standard epoxides fail to react [2].

Application Selection Guide

Application
Selection Property
Validation Focus
Stereoselective synthesis of complex scaffolds
Diastereomeric purity & synthetic provenance
Verify de meets target for downstream stereocontrol
Bio-based high-Tg polycarbonate synthesis
Polymerization compatibility (trans isomer preferred)
Confirm Tg, Mw, and optical clarity in copolymer
Biocatalytic enantiomer resolution
Hydrolysis rate differential
Assess stereoconvergence toward single diol product
Antimicrobial & antiviral screening research
Epoxide content and bioactivity profile
Test activity against target strains; verify epoxide contribution

Physical Description

Colourless to pale yellow liquid; fresh clean citrus aroma

XLogP3

2.5

Density

0.926-0.936 (20°)

Wikipedia

(4R)-limonene 1,2-epoxide

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C10 isoprenoids (monoterpenes) [PR0102]

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